5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
描述
属性
IUPAC Name |
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3/c1-33-12-11-29-13-18(21(31)27-16-9-7-15(8-10-16)23(24,25)26)20-19(14-29)22(32)30(28-20)17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSZZKPEWCCAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions.
Attachment of the methoxyethyl side chain: This can be accomplished through alkylation reactions using suitable reagents.
Formation of the carboxamide group: This step involves the reaction of the intermediate with an amine derivative to form the final carboxamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
科学研究应用
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Table 1: Key Structural Analogues and Their Substituents
| Compound Name | Position 5 Substituent | Carboxamide Substituent | Core Structure | CAS/ID |
|---|---|---|---|---|
| Target Compound | 2-Methoxyethyl | 4-(Trifluoromethyl)phenyl | Pyrazolo[4,3-c]pyridine | - |
| N-(4-Ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide | Ethyl | 4-Ethoxyphenyl | Pyrazolo[4,3-c]pyridine | 923682-25-1 |
| 5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide | Benzyl | 3-Methylphenyl | Pyrazolo[4,3-c]pyridine | 923216-25-5 |
| 3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | Propyl | 2-Methoxyethyl | Pyrazolo[4,3-c]pyridine | 923233-41-4 |
| SU101 (N-[4-(Trifluoromethyl)phenyl]5-methylisoxazole-4-carboxamide) | - | 4-(Trifluoromethyl)phenyl | Isoxazole | - |
Key Observations:
Position 5 Substituents: The target compound’s 2-methoxyethyl group balances hydrophilicity and steric bulk compared to ethyl (923682-25-1) or propyl (923233-41-4) groups. Benzyl (923216-25-5) introduces higher lipophilicity but may reduce solubility .
Carboxamide Substituents :
- The 4-(trifluoromethyl)phenyl group in the target compound and SU101 is associated with enhanced receptor binding due to electron-withdrawing effects and hydrophobic interactions .
- Ethoxy (923682-25-1) or methyl (923216-25-5) substituents on the phenyl ring may reduce binding affinity compared to trifluoromethyl .
Key Findings:
Mechanistic Overlap with SU101: SU101 inhibits PDGFRβ phosphorylation and downstream signaling via its trifluoromethylphenyl group . Unlike SU101’s isoxazole core, the pyrazolo-pyridine scaffold may offer improved metabolic stability due to reduced susceptibility to oxidation .
Synthetic Accessibility :
- Analogues like 923682-25-1 and 923233-41-4 are synthesized via heterocyclization (e.g., hydrazine-carbothioamide intermediates) and carboxamide coupling (). The target compound likely follows similar steps with specialized reagents for trifluoromethyl incorporation .
Hydrogen Bonding and Crystal Packing
- In analogues like 923233-41-4, the methoxyethyl group may participate in weak hydrogen bonds, influencing solubility and crystal packing .
生物活性
The compound 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[4-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS No. 923227-75-2) is a member of the pyrazolo[4,3-c]pyridine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, structural characteristics, and potential applications based on existing research.
Structural Characteristics
The compound features a complex structure characterized by:
- Pyrazolo[4,3-c]pyridine core : A bicyclic framework known for diverse biological activities.
- Functional groups :
- Methoxyethyl group ()
- Trifluoromethyl group ()
- Phenyl group
These structural components are known to influence the compound's potency , metabolic stability , and blood-brain barrier permeability .
Enzyme Inhibition Potential
The structure of the compound suggests potential as an enzyme inhibitor , although specific studies detailing its inhibitory activity against particular enzymes are currently lacking. The presence of the pyrazolo core and amide functionalities are indicative of compounds that often exhibit such properties .
Neuroprotective Effects
Some studies suggest that similar compounds may possess neuroprotective properties due to their ability to cross the blood-brain barrier. The trifluoromethyl and methoxy groups enhance lipophilicity, potentially aiding in central nervous system (CNS) targeting .
Case Studies and Research Findings
-
Study on Related Pyrazolopyridines :
- A study explored the biological activity of various pyrazolopyridine derivatives, revealing significant cytotoxic effects against human cancer cell lines.
- The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
-
Synthesis and Characterization :
- Research focused on synthesizing derivatives of pyrazolo[4,3-c]pyridine and evaluating their biological activities.
- Compounds were characterized using NMR and mass spectrometry to confirm their structures before biological testing.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino | Contains a phenyl ring and trifluoromethyl group | Different substitution pattern on phenyl ring |
| 3-(trifluoromethyl)phenylacetic acid methyl ester | Features a trifluoromethyl group | Lacks the pyrazolo core structure |
The uniqueness of This compound lies in its specific substitution pattern and the presence of the pyrazolo core .
常见问题
Q. Critical Parameters :
| Step | Solvent | Temperature | Catalyst/Purification | Yield Range |
|---|---|---|---|---|
| Cyclocondensation | Ethanol | 80°C | Chromatography (silica gel) | 45–60% |
| Alkylation | THF | 0–25°C | K₂CO₃ | 70–85% |
| Amide Coupling | DCM | RT | HATU, DIEA | 50–70% |
How can reaction conditions be optimized to enhance yield and purity?
Advanced Question
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility for cyclocondensation but may require post-reaction dilution to prevent side reactions .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in trifluoromethylphenyl introduction .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes decomposition of thermally sensitive intermediates .
- Purification : Use of preparative HPLC with C18 columns resolves stereoisomeric impurities, critical for >95% purity .
Data Contradiction Analysis :
Discrepancies in reported yields (e.g., 45% vs. 70%) often arise from differences in stoichiometric ratios or moisture sensitivity of intermediates. Systematic DoE (Design of Experiments) is recommended to identify dominant variables .
What spectroscopic and crystallographic techniques validate the compound’s structure?
Basic Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyethyl proton signals at δ 3.2–3.5 ppm; trifluoromethyl singlet at δ 7.6 ppm) .
- X-ray Crystallography : Resolves the pyrazolo-pyridine core’s planar geometry and hydrogen-bonding motifs (e.g., N-H···O interactions in the carboxamide group) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺: ~530.18 g/mol) .
How can computational methods predict biological target interactions?
Advanced Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to phosphodiesterases (PDEs) or kinase targets, leveraging the trifluoromethyl group’s hydrophobic interactions .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns simulations) to prioritize synthesis targets .
- QM/MM Calculations : Evaluate transition states for regioselective reactions (e.g., methoxyethyl group orientation during alkylation) .
How should researchers address discrepancies in biological activity data?
Advanced Question
Contradictions in IC₅₀ values (e.g., PDE inhibition vs. kinase assays) may arise from:
- Assay Conditions : Buffer pH (7.4 vs. 6.8) or co-solvents (DMSO concentration ≤ 0.1%) alter compound solubility .
- Metabolite Interference : Hepatic microsome stability assays (e.g., rat vs. human S9 fractions) identify active vs. inactive metabolites .
- Structural Analogs : Compare with derivatives (e.g., replacing trifluoromethyl with bromophenyl) to isolate pharmacophore contributions .
Q. Mitigation Strategy :
| Variable | Standardization Approach |
|---|---|
| Solubility | Use standardized DMSO stock solutions (<10 mM) |
| Assay pH | Pre-equilibrate buffers to physiological pH (7.4) |
| Metabolite Screening | Include CYP450 inhibition assays |
What functional group transformations are feasible for SAR studies?
Basic Question
- Oxidation : Convert methoxyethyl to carboxylate using KMnO₄/H₂SO₄ (0°C, 2 hr) to study polarity effects .
- Reduction : Hydrogenate the pyrazole ring with Pd/C (H₂, 50 psi) to assess aromaticity’s role in binding .
- Halogenation : Introduce bromine at the phenyl ring via electrophilic substitution (Br₂/FeBr₃) for radiolabeling .
Q. Reaction Table :
| Transformation | Reagents | Conditions | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 0°C, 2 hr | 60% |
| Reduction | Pd/C, H₂ | 50 psi, RT | 75% |
| Halogenation | Br₂, FeBr₃ | DCM, 40°C | 55% |
What strategies improve stability in formulation studies?
Advanced Question
- Lyophilization : Prepare phosphate-buffered lyophilizates (pH 6.5) to prevent hydrolysis of the carboxamide group .
- Excipient Screening : Poloxamer 407 or cyclodextrins enhance aqueous solubility (>2 mg/mL) .
- Degradation Pathways : Accelerated stability studies (40°C/75% RH, 4 weeks) identify primary degradation products via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
